Superior sst2 Binding Affinity vs. Octreoscan
The substitution of phenylalanine with tyrosine at position 3, when combined with the DOTA chelator and labeled with gallium-68, results in a significantly higher affinity for the human somatostatin receptor subtype 2 (sst2) compared to the clinical standard Octreoscan ([111In-DTPA]octreotide). The Ga-DOTA-[Tyr3]-octreotide complex demonstrated a markedly improved sst2 affinity (IC50 = 2.5 nM) [1]. The exact IC50 for Octreoscan in the same assay was not reported, but the comparison was explicitly described as a 'marked improvement' [1].
| Evidence Dimension | sst2 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 2.5 nM |
| Comparator Or Baseline | Octreoscan ([111In-DTPA]octreotide) |
| Quantified Difference | Not numerically specified, but described as a 'marked improvement' |
| Conditions | In vitro binding assay using human cell lines transfected with sst2 receptors |
Why This Matters
Higher sst2 affinity translates directly to improved tumor targeting and imaging contrast in diagnostic nuclear medicine.
- [1] Reubi JC, Schär JC, Waser B, Wenger S, Heppeler A, Schmitt JS, Mäcke HR. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use. Eur J Nucl Med. 2000 Mar;27(3):273-82. View Source
